Cas no 523980-91-8 (1-(3,5-dimethylphenyl)methylpiperazine)
1-(3,5-dimethylphenyl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
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- 523980-91-8
- AKOS009115022
- EN300-931551
- 1-(3,5-Dimethyl-benzyl)-piperazine
- GS2120
- 1-[(3,5-dimethylphenyl)methyl]piperazine
- BB 0249442
- 3-methyl-5-(piperazin-1-ylmethyl)phenol
- SCHEMBL3971878
- 1-(3,5-dimethylphenyl)methylpiperazine
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- MDL: MFCD05189184
- Inchi: 1S/C13H20N2/c1-11-7-12(2)9-13(8-11)10-15-5-3-14-4-6-15/h7-9,14H,3-6,10H2,1-2H3
- InChI Key: YPZULLYQDCUEFL-UHFFFAOYSA-N
- SMILES: N1(CC2C=C(C)C=C(C)C=2)CCNCC1
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 15.3Ų
1-(3,5-dimethylphenyl)methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-931551-0.05g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 0.05g |
$287.0 | 2025-02-21 | |
| Enamine | EN300-931551-0.1g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 0.1g |
$301.0 | 2025-02-21 | |
| Enamine | EN300-931551-0.25g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 0.25g |
$315.0 | 2025-02-21 | |
| Enamine | EN300-931551-0.5g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 0.5g |
$328.0 | 2025-02-21 | |
| Enamine | EN300-931551-1.0g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 1.0g |
$342.0 | 2025-02-21 | |
| Enamine | EN300-931551-2.5g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 2.5g |
$669.0 | 2025-02-21 | |
| Enamine | EN300-931551-5.0g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 5.0g |
$991.0 | 2025-02-21 | |
| Enamine | EN300-931551-10.0g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 95.0% | 10.0g |
$1471.0 | 2025-02-21 | |
| Enamine | EN300-931551-1g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 1g |
$342.0 | 2023-09-01 | ||
| Enamine | EN300-931551-5g |
1-[(3,5-dimethylphenyl)methyl]piperazine |
523980-91-8 | 5g |
$991.0 | 2023-09-01 |
1-(3,5-dimethylphenyl)methylpiperazine Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(3,5-dimethylphenyl)methylpiperazine
Comprehensive Overview of 1-(3,5-dimethylphenyl)methylpiperazine (CAS No. 523980-91-8)
1-(3,5-dimethylphenyl)methylpiperazine, with the CAS number 523980-91-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This piperazine derivative is characterized by its unique structural features, including a 3,5-dimethylphenyl group attached to a methylpiperazine backbone. Its molecular formula and precise configuration make it a subject of interest for applications ranging from drug development to material science.
In recent years, the demand for piperazine derivatives like 1-(3,5-dimethylphenyl)methylpiperazine has surged due to their versatility in synthesizing bioactive molecules. Researchers are particularly intrigued by its potential role in modulating receptor interactions, a topic frequently searched in AI-driven drug discovery platforms. The compound’s lipophilic properties and steric effects are often discussed in forums focusing on structure-activity relationships (SAR), a hot topic in medicinal chemistry.
The synthesis of CAS 523980-91-8 involves multi-step organic reactions, including alkylation and amination processes. Advanced techniques such as HPLC purification and NMR characterization are critical for ensuring its high purity, a requirement emphasized in GMP-compliant pharmaceutical production. This aligns with the growing trend of quality-by-design (QbD) approaches, a frequently searched term in pharmaceutical manufacturing circles.
From an industrial perspective, 1-(3,5-dimethylphenyl)methylpiperazine is often explored as an intermediate in the synthesis of high-value APIs (Active Pharmaceutical Ingredients). Its compatibility with green chemistry principles—such as solvent-free reactions or catalytic methods—resonates with the current focus on sustainable synthesis, a trending topic in academic publications and patent filings.
Analytical challenges associated with this compound, such as chiral separation or polymorph identification, are frequently addressed in chromatography-related searches. The compound’s thermal stability and solubility profile are also key parameters for formulators, making it a recurring subject in preformulation studies.
In summary, 1-(3,5-dimethylphenyl)methylpiperazine (523980-91-8) exemplifies the intersection of innovative chemistry and applied research. Its relevance to drug discovery, process optimization, and sustainability ensures its continued prominence in scientific discourse, reflected in both search engine queries and peer-reviewed literature.
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